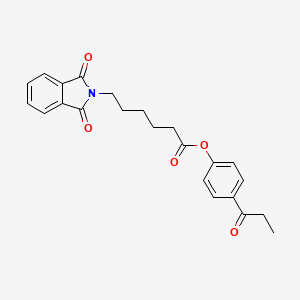![molecular formula C21H21N5O3 B11595476 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11595476.png)
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las triazolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye grupos metoxifenilo y un núcleo de triazolopirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida típicamente implica un proceso de varios pasos. Una metodología eficiente implica la reacción de dibenzoilacetileno con derivados de triazol en un procedimiento de una sola olla sin catalizador a temperatura ambiente . Este método produce el compuesto deseado con excelente eficiencia y es sencillo de implementar.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, garantizar la disponibilidad de reactivos de alta pureza e implementar medidas de control de calidad para mantener la coherencia en el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo facilitada por catalizadores o reactivos específicos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores como el paladio sobre carbono. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas y disolventes específicos para garantizar rendimientos óptimos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados. Las reacciones de sustitución pueden dar como resultado una variedad de derivados funcionalizados, dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias transformaciones orgánicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades donde su estructura única puede ofrecer ventajas específicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida implica su interacción con dianas moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la proliferación celular, lo que exhibe propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-metoxifenil)-2-(1H-1,2,4-triazol-3-iltio)acetamida
- 2-((4-alil-5-fenil-4H-1,2,4-triazol-3-il)tio)-N-(2-metoxifenil)acetamida
- 2-((4,5-difenil-4H-1,2,4-triazol-3-il)tio)-N-(4-metoxifenil)acetamida
Singularidad
N-(2-metoxifenil)-7-(4-metoxifenil)-5-metil-4,7-dihidro[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida destaca por su núcleo único de triazolopirimidina y la presencia de grupos metoxifenilo. Estas características estructurales confieren propiedades químicas y biológicas específicas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C21H21N5O3 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-16-6-4-5-7-17(16)29-3)19(26-21(24-13)22-12-23-26)14-8-10-15(28-2)11-9-14/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Clave InChI |
CQRLNXCCTFVTCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxyethyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595397.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595398.png)
![propan-2-yl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11595399.png)
![2-amino-7-hydroxy-4-{4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile](/img/structure/B11595406.png)
![(5Z)-5-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595410.png)
![4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11595429.png)

![(2E)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11595440.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11595450.png)
![8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11595451.png)
![3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11595456.png)
![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11595458.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11595460.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595461.png)
